molecular formula C36H57Cl2O6PRu B6303788 Polyethylene Glycol-bound Ruthenium Carbene Complex CAS No. 321922-26-3

Polyethylene Glycol-bound Ruthenium Carbene Complex

Cat. No.: B6303788
CAS No.: 321922-26-3
M. Wt: 788.8 g/mol
InChI Key: QFSHJCPWOCEMLO-UHFFFAOYSA-M
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Description

Polyethylene Glycol-bound Ruthenium Carbene Complex is a useful research compound. Its molecular formula is C36H57Cl2O6PRu and its molecular weight is 788.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 788.231322 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the Polyethylene Glycol-bound Ruthenium Carbene Complex is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

The this compound acts as a catalyst for ring-closing olefin metathesis . Metathesis is a reaction in which two compounds exchange parts to form new compounds. In the case of olefin metathesis, the complex facilitates the breaking and reforming of carbon-carbon double bonds in the olefins, leading to the formation of new olefins .

Biochemical Pathways

The primary biochemical pathway affected by this complex is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins. The downstream effects of this pathway can vary widely depending on the specific olefins involved in the reaction.

Pharmacokinetics

For instance, it is a solid at 20°C and should be stored under inert gas

Result of Action

The result of the action of the this compound is the formation of new olefins through the process of ring-closing metathesis . This can lead to the synthesis of a wide variety of new compounds, depending on the specific olefins involved in the reaction.

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, suggesting that it may be less effective or stable in environments with high temperatures or oxygen levels . Additionally, it should be stored under inert gas, indicating that it may be sensitive to certain gases .

Properties

CAS No.

321922-26-3

Molecular Formula

C36H57Cl2O6PRu

Molecular Weight

788.8 g/mol

IUPAC Name

dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium

InChI

InChI=1S/C18H23O6.C18H33P.2ClH.Ru/c1-5-14-12-15(6-7-16(14)23-13(2)3)24-18(20)9-8-17(19)22-11-10-21-4;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1,5-7,12-13H,8-11H2,2-4H3;16-18H,1-15H2;2*1H;/q-1;;;;+2/p-1

InChI Key

QFSHJCPWOCEMLO-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Origin of Product

United States

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